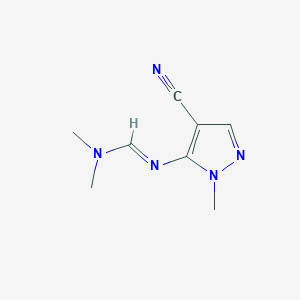
(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a methylpyrazole ring, and a dimethylmethanimidamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-cyano-2-methylpyrazole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反应分析
Types of Reactions
N’-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
- **
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
生物活性
(E)-N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide, commonly referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including cytotoxicity, antioxidant properties, and potential applications in cancer therapy.
- Molecular Formula : C8H11N5
- Molecular Weight : 177.21 g/mol
- CAS Number : 78972-87-9
1. Cytotoxicity
Recent studies have indicated that pyrazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, research on structurally related compounds has demonstrated significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development in cancer therapeutics .
2. Antioxidant Activity
Pyrazole derivatives, including this compound, have been synthesized into coordination complexes that exhibit strong antioxidant properties. These compounds have shown effectiveness in scavenging free radicals and reducing oxidative stress, which is critical in preventing cellular damage and various diseases linked to oxidative stress .
3. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. Studies indicate that these compounds can inhibit the growth of several bacterial strains and fungi, suggesting their utility as antimicrobial agents in pharmaceutical applications .
Study 1: Cytotoxicity Against EAC Cells
A study conducted by Hassan et al. (2014) explored the cytotoxic effects of various pyrazole derivatives on EAC cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against cancer cells.
Study 2: Antioxidant Activity Assessment
Chkirate et al. (2019) investigated the antioxidant activity of synthesized pyrazole-acetamide derivatives. The study utilized DPPH and ABTS assays to measure radical scavenging activity, revealing that these compounds effectively reduced oxidative stress markers in vitro.
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Key Findings |
|---|---|---|
| Cytotoxicity | Hassan et al., 2014 | Significant IC50 values against EAC cells |
| Antioxidant Activity | Chkirate et al., 2019 | Effective radical scavenging in DPPH and ABTS assays |
| Antimicrobial Properties | Titi et al., 2020 | Inhibition of bacterial growth |
属性
IUPAC Name |
N'-(4-cyano-2-methylpyrazol-3-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)6-10-8-7(4-9)5-11-13(8)3/h5-6H,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLEIYBIWHQEQ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














